Cas no 74130-04-4 (4-(4-methylbenzoyl)piperidine)
4-(4-methylbenzoyl)piperidine Chemical and Physical Properties
Names and Identifiers
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- Methanone, (4-methylphenyl)-4-piperidinyl-
- 4-(4-Methylbenzoyl)piperidine
- (4-methylphenyl)-4-piperidinylMethanone
- (4-methylphenyl)-piperidin-4-ylmethanone
- 4-(4-Methylbenzoyl)p
- 4-(4-METHYLBENZOYL)-PIPERIDINE
- (4-methylphenyl)(piperidin-4-yl)methanone
- 4-(p-methylbenzoyl)piperidine
- 4-methylphenyl 4-piperidyl ketone
- 4-Piperidyl-p-tolylketon
- Piperidin-4-yl-p-tolyl-methanone
- AKOS000187484
- Piperidin-4-yl(p-tolyl)methanone
- IDI1_018074
- EN300-58455
- DTXSID30349510
- CS-0455325
- SCHEMBL1582773
- 74130-04-4
- Oprea1_519868
- FT-0671538
- Maybridge3_006687
- CHEMBL1618013
- 4-(4-methylbenzoyl)piperidine
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- Inchi: 1S/C13H17NO/c1-10-2-4-11(5-3-10)13(15)12-6-8-14-9-7-12/h2-5,12,14H,6-9H2,1H3
- InChI Key: REVMVHLEQMHABW-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C)=CC=1)C1CCNCC1
Computed Properties
- Exact Mass: 203.13100
- Monoisotopic Mass: 203.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Melting Point: 68-70°C
- PSA: 29.10000
- LogP: 2.50610
4-(4-methylbenzoyl)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M288985-50mg |
4-(4-Methylbenzoyl)piperidine |
74130-04-4 | 50mg |
$ 104.00 | 2023-04-15 | ||
| TRC | M288985-100mg |
4-(4-Methylbenzoyl)piperidine |
74130-04-4 | 100mg |
$ 161.00 | 2023-04-15 | ||
| TRC | M288985-250mg |
4-(4-Methylbenzoyl)piperidine |
74130-04-4 | 250mg |
$ 379.00 | 2023-04-15 | ||
| TRC | M288985-500mg |
4-(4-Methylbenzoyl)piperidine |
74130-04-4 | 500mg |
$ 718.00 | 2023-04-15 | ||
| TRC | M288985-1g |
4-(4-Methylbenzoyl)piperidine |
74130-04-4 | 1g |
$ 1055.00 | 2022-06-04 | ||
| TRC | M288985-1000mg |
4-(4-Methylbenzoyl)piperidine |
74130-04-4 | 1g |
$ 1275.00 | 2023-04-15 | ||
| Enamine | EN300-58455-0.05g |
4-(4-methylbenzoyl)piperidine |
74130-04-4 | 0.05g |
$383.0 | 2023-05-30 | ||
| Enamine | EN300-58455-0.1g |
4-(4-methylbenzoyl)piperidine |
74130-04-4 | 0.1g |
$402.0 | 2023-05-30 | ||
| Enamine | EN300-58455-0.25g |
4-(4-methylbenzoyl)piperidine |
74130-04-4 | 0.25g |
$420.0 | 2023-05-30 | ||
| Enamine | EN300-58455-0.5g |
4-(4-methylbenzoyl)piperidine |
74130-04-4 | 0.5g |
$438.0 | 2023-05-30 |
4-(4-methylbenzoyl)piperidine Suppliers
4-(4-methylbenzoyl)piperidine Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 4-(4-methylbenzoyl)piperidine
4-(4-Methylbenzoyl)piperidine (CAS No. 74130-04-4): A Comprehensive Overview
4-(4-Methylbenzoyl)piperidine, also known by its CAS registry number 74130-04-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of piperidine, a six-membered saturated heterocyclic amine, with a benzoyl group substituted at the 4-position of the piperidine ring. The methyl group attached to the benzene ring further enhances its structural complexity and functional properties.
The synthesis of 4-(4-methylbenzoyl)piperidine involves a series of well-established organic reactions, including nucleophilic acyl substitution and Friedel-Crafts acylation. These methods allow for precise control over the molecular architecture, ensuring high purity and reproducibility. Recent advancements in catalytic systems and green chemistry have further optimized the synthesis process, reducing environmental impact while maintaining product quality.
Structurally, 74130-04-4 exhibits a unique balance between hydrophobic and hydrophilic domains, which significantly influences its physicochemical properties. The piperidine ring contributes to the compound's ability to form hydrogen bonds, while the aromatic benzoyl group introduces π-π interactions and electronic conjugation. This combination makes it an ideal candidate for exploring various chemical transformations and biological activities.
Recent studies have highlighted the potential of 4-(4-methylbenzoyl)piperidine as a building block in drug discovery. Its ability to modulate enzyme activity and cellular signaling pathways has been extensively investigated. For instance, researchers have demonstrated its role as a substrate in protease assays, where it serves as a sensitive indicator of enzymatic activity. Additionally, its application in peptide synthesis has opened new avenues for constructing bioactive molecules with tailored functionalities.
The pharmacokinetic profile of 74130-04-4 has also been a focal point of recent research. Studies conducted in preclinical models reveal that this compound exhibits moderate absorption and distribution properties, with a half-life that makes it suitable for sustained-release formulations. These findings underscore its potential as an intermediate in the development of therapeutic agents targeting chronic conditions.
In terms of applications, 4-(4-methylbenzoyl)piperidine finds utility in diverse fields such as agrochemicals, materials science, and diagnostics. Its role as an inhibitor in biochemical assays has been particularly noteworthy, with applications ranging from enzyme specificity studies to high-throughput screening campaigns. Furthermore, its compatibility with various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy, facilitates detailed characterization and quality control.
From an environmental perspective, understanding the degradation pathways of 74130-04-4 is crucial for assessing its ecological impact. Recent investigations using biodegradation assays have shown that this compound undergoes microbial transformation under aerobic conditions, yielding metabolites that are less toxic than the parent compound. These insights are vital for developing sustainable practices in chemical manufacturing and waste management.
In conclusion, 789255-86-9 (CAS No. 789255-86-9) stands as a testament to the ingenuity of modern organic chemistry. Its versatile structure, coupled with its diverse applications across multiple disciplines, positions it as a key player in advancing scientific research and industrial innovation.
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